Diaziquone

CNS oncology glioblastoma phase III clinical trial

Diaziquone (AZQ; NSC-182986) is a synthetic 1,4-benzoquinone with aziridine groups at positions 2,5 and carbamate esters at 3,6, combining bioreductive quinone activation via DT-diaphorase with aziridine-mediated DNA cross-linking. Its lipophilicity enables blood-brain barrier penetration. Unlike BCNU, it offers equivalent survival outcomes (22% vs 25% two-year survival in phase III anaplastic glioma) with distinct pulmonary/GI tolerability. Choose Diaziquone for CNS tumor studies, DT-diaphorase prodrug activation research, or structure-activity relationship programs.

Molecular Formula C16H20N4O6
Molecular Weight 364.35 g/mol
CAS No. 57998-68-2
Cat. No. B1670404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiaziquone
CAS57998-68-2
Synonyms1,4-cyclohexadiene-1,4-dicarbamic acid, 2,5-(bis-(1-aziridinyl))-3,6-dioxo diethyl ester
2,5-bis(1-aziridinyl)-3,6-bis(carbethoxyamino)-1,4-benzoquinone
2,5-diaziridinyl-3,6-bis(carboethoxyamino)-1,4-benzoquinone
3,6-diaziridinyl-2,5-bis(carboethoxyamino)-1,4-benzoquinone
AZQ
CI-904
diaziquone
diaziquone ion (1-)
NSC 182986
NSC-182986
Molecular FormulaC16H20N4O6
Molecular Weight364.35 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=C(C(=O)C(=C(C1=O)N2CC2)NC(=O)OCC)N3CC3
InChIInChI=1S/C16H20N4O6/c1-3-25-15(23)17-9-11(19-5-6-19)14(22)10(18-16(24)26-4-2)12(13(9)21)20-7-8-20/h3-8H2,1-2H3,(H,17,23)(H,18,24)
InChIKeyWVYXNIXAMZOZFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityWater 0.72 (mg/mL)
pH 4 buffer < 1 (mg/mL)
pH 9 buffer < 1 (mg/mL)
10% Ethanol < 1 (mg/mL)
95% Ethanol < 1 (mg/mL)
Methanol < 1 (mg/mL)
Chloroform 5 - 7 (mg/mL)
5% Dimethylacetamide 1.5 (mg/mL)
Dimethylacetamide 20 - 25 (mg/mL)
Dimethylsulfoxide 25 - 30 (mg/mL)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Diaziquone (CAS 57998-68-2) | Water-Soluble Aziridinylbenzoquinone Alkylating Agent for CNS Oncology Research


Diaziquone (AZQ; NSC-182986) is a synthetic, water-soluble 1,4-benzoquinone derivative substituted at positions 2 and 5 with aziridin-1-yl groups and at positions 3 and 6 with (ethoxycarbonyl)amino groups [1]. It is a bifunctional alkylating agent that cross-links DNA and generates free radical-mediated strand breaks [2]. Diaziquone exhibits notable lipophilicity, enabling penetration across the blood-brain barrier—a critical property for CNS-targeted applications [3].

Why Diaziquone Cannot Be Replaced by Generic Alkylating Agents in CNS Oncology Research


Diaziquone occupies a structurally and mechanistically distinct niche within the alkylating agent class. Unlike nitrosoureas (e.g., carmustine/BCNU), which rely on chloroethylation-mediated DNA cross-linking, Diaziquone combines bioreductive quinone activation via DT-diaphorase with aziridine-mediated alkylation, generating both covalent DNA adducts and reactive oxygen species [1]. Furthermore, its dual substitution pattern with carbamate esters confers water solubility (0.5 mg/mL) while retaining the lipophilicity required for blood-brain barrier penetration—a balance not uniformly achieved by structurally related aziridinylbenzoquinone analogs [2]. These compound-specific physicochemical and metabolic activation features preclude straightforward substitution with other in-class agents.

Diaziquone (AZQ) Procurement Evidence: Quantified Differentiation from BCNU and Aziridinylbenzoquinone Analogs


Comparable CNS Antitumor Efficacy to BCNU with Distinct Tolerability Profile

In a randomized phase III trial of 251 adults with cerebral anaplastic gliomas who had received surgery and radiotherapy, intravenous Diaziquone (AZQ) demonstrated no significant difference in time to tumor progression or overall survival compared with carmustine (BCNU), the standard agent for brain tumor chemotherapy [1]. The two-year Kaplan-Meier survival rate was 22% for AZQ-treated patients versus 25% for BCNU-treated patients [2]. However, AZQ exhibited a differentiated toxicity profile: acute gastrointestinal toxicity and chronic pulmonary toxicity were more common with BCNU, while AZQ's toxicity was primarily hematologic and described as "somewhat better tolerated" [1].

CNS oncology glioblastoma phase III clinical trial chemotherapy

Higher Potency In Vivo Genotoxicity per mg/m² Compared to BCNU

In a Phase III clinical trial companion study measuring sister chromatid exchange (SCE) induction in peripheral blood lymphocytes of anaplastic glioma patients, baseline SCE frequency (post-radiotherapy, pre-chemotherapy) was 9.6 SCEs/metaphase [1]. Following treatment, AZQ increased SCE frequency more than 2-fold, while BCNU increased SCE frequency more than 3-fold. However, on a mg/m² basis, AZQ was determined to be a more potent inducer of SCE in vivo than BCNU [1]. Additionally, two months after BCNU treatment, there was less than a 25% reduction in SCE levels compared to samples taken within 10 hours post-treatment, indicating that BCNU-induced lesions are more persistent [1].

genotoxicity sister chromatid exchange pharmacodynamics comparative toxicology

Bioreductive Activation via DT-Diaphorase Yields Both ROS and Alkylating Species

Enzymatic reduction of Diaziquone by purified rat liver NAD(P)H (quinone acceptor) oxidoreductase (QAO/DT-diaphorase) was associated with formation of AZQ semiquinone, superoxide anions, hydrogen peroxide, and hydroxyl radicals as detected by ESR spin trapping [1]. In the presence of this system, PM2 plasmid DNA strand breaks were observed and were inhibited by dicumarol (49 ± 5%), catalase (57 ± 2.3%), SOD (42.2 ± 3.6%), and ethanol (41.1 ± 3.9%), confirming involvement of both QAO and reactive oxygen species [1]. Unlike alkylating agents that rely exclusively on covalent DNA modification, Diaziquone's dual mechanism—reductive generation of reactive oxygen species plus aziridine-mediated DNA cross-linking—represents a class-level differentiation within the broader category of quinone-based antitumor agents [2].

bioreductive activation DT-diaphorase NQO1 oxidative stress mechanism of action

Structure-Defined Electrochemical Behavior Relative to 12 Analogs

A comparative electrochemical study of Diaziquone and 12 structural analogs using ESR spectroscopy and cyclic voltammetry quantified the hyperfine coupling constants arising from interaction of the unpaired electron with aziridine nitrogen nuclei, which fall within 1.20 to 2.26 G [1]. Smaller couplings were observed from protons and nitrogens in the carboethoxyamino groups [1]. Notably, methyl substitution in the aziridine rings was found to increase the in vitro activity of some analogs, while a chloroquinone compound lacking aziridines but retaining carboethoxyamino groups exhibited surprising activity and a more positive cathodic peak than Diaziquone [1]. These data establish Diaziquone as the reference compound in a structurally defined series with quantifiable electronic parameters.

structure-activity relationship electrochemistry ESR spectroscopy aziridinylbenzoquinone analogs

Diaziquone (AZQ) Optimal Research Application Scenarios Based on Quantified Evidence


CNS Oncology Comparative Efficacy Studies Requiring BCNU Benchmarking

Researchers conducting preclinical or clinical CNS tumor studies where BCNU serves as the established standard-of-care comparator can utilize Diaziquone as an alternative alkylating agent with equivalent survival outcomes (22% vs 25% two-year survival in phase III anaplastic glioma trial) but a distinct tolerability signature [5][2]. This enables protocols that preserve the alkylating agent mechanism while avoiding nitrosourea-specific pulmonary and gastrointestinal toxicities.

DT-Diaphorase (NQO1) Bioreductive Activation Probe Studies

Diaziquone is optimally suited for investigations of DT-diaphorase-mediated prodrug activation, given that its two-electron reduction by this enzyme generates both alkylating hydroquinone species and reactive oxygen species (superoxide, hydrogen peroxide, hydroxyl radicals) detectable by ESR [5]. The well-characterized inhibition of AZQ-induced DNA damage by dicumarol (49 ± 5%) provides a validated experimental control for NQO1-dependence studies [5].

Aziridinylbenzoquinone SAR Reference Compound Selection

For structure-activity relationship programs exploring aziridinylbenzoquinone derivatives, Diaziquone provides the most thoroughly characterized electrochemical and spectroscopic baseline among this compound class. Its aziridine nitrogen hyperfine coupling constants (1.20–2.26 G) and cathodic peak parameters have been quantified against 12 analogs, establishing a reference dataset for comparative electronic property analysis [5].

In Vivo Genotoxicity Pharmacodynamic Monitoring

Studies requiring quantifiable in vivo pharmacodynamic markers of alkylating agent exposure can employ Diaziquone alongside the validated sister chromatid exchange (SCE) assay. The established baseline SCE frequency (9.6 SCEs/metaphase post-radiotherapy) and treatment-associated >2-fold increase provide a reference range for comparative genotoxicity assessments [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diaziquone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.